

A Technical Guide to Biotin-PEG4-Azide: Applications and Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG4-Azide**

Cat. No.: **B1379894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Biotin-PEG4-Azide**, a versatile heterobifunctional linker widely employed in biomedical research and drug discovery. This document details its chemical properties, supplier information, and key applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Supplier Information

Biotin-PEG4-Azide, with the CAS number 1309649-57-7, is a chemical compound that integrates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.^[1] ^[2]^[3]^[4]^[5] This unique structure enables the highly specific and strong interaction between biotin and avidin or streptavidin, while the azide group allows for covalent ligation to alkyne-containing molecules via "click chemistry". The hydrophilic PEG4 linker enhances solubility in aqueous solutions and reduces steric hindrance.

Quantitative Data Summary

Property	Value	References
CAS Number	1309649-57-7	
Molecular Formula	C ₂₀ H ₃₆ N ₆ O ₆ S	
Molecular Weight	488.6 g/mol	
Appearance	White to light yellow solid	
Purity	≥95% (HPLC)	
Melting Point	102 - 106 °C	
Solubility	DMSO, DMF	
Storage Conditions	-20°C, protected from moisture	

Key Suppliers

A number of chemical suppliers offer **Biotin-PEG4-Azide** for research purposes. Notable suppliers include:

- MedChemExpress
- baseclick GmbH
- ChemPep
- Chem-Impex
- Lumiprobe
- Sigma-Aldrich
- Vector Labs
- Carl ROTH
- BroadPharm

- Creative Biolabs

Key Applications and Experimental Protocols

Biotin-PEG4-Azide is a cornerstone reagent in a variety of bioconjugation techniques. Its primary utility lies in its ability to biotinylate a wide range of biomolecules and substrates that have been functionalized with an alkyne group.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application of **Biotin-PEG4-Azide** is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the azide on the biotin linker and a terminal alkyne on a target molecule.

Experimental Protocol: Protein Biotinylation using CuAAC

This protocol provides a general framework for labeling an alkyne-modified protein with **Biotin-PEG4-Azide**.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG4-Azide**
- Copper(II) sulfate (CuSO_4)
- Copper-chelating ligand (e.g., THPTA)
- Sodium Ascorbate (prepare fresh)
- Anhydrous DMSO
- Desalting column

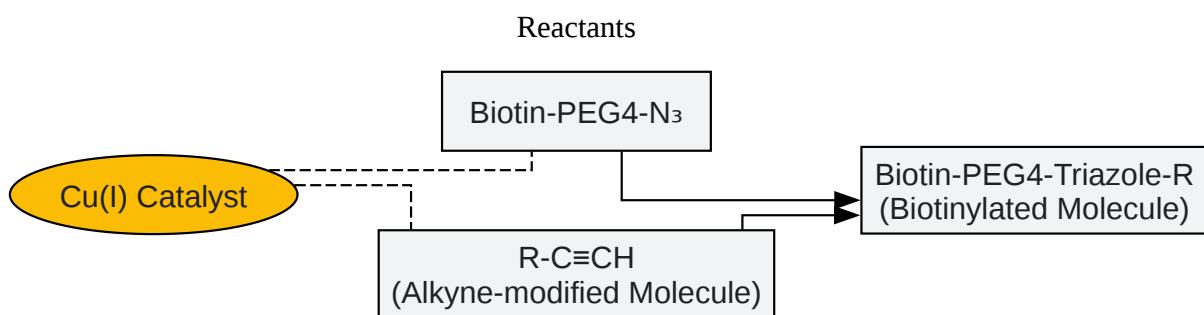
Procedure:

- Prepare Stock Solutions:
 - **Biotin-PEG4-Azide:** 10 mM in anhydrous DMSO.
 - CuSO₄: 50 mM in deionized water.
 - THPTA: 50 mM in deionized water.
 - Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
- Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
- Reaction Setup:
 - In a separate microcentrifuge tube, add the alkyne-modified protein.
 - Add a 10-20 fold molar excess of the **Biotin-PEG4-Azide** stock solution to the protein solution.
 - Add the catalyst premix to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
- Purification: Remove excess reagents and copper catalyst using a desalting column.
- Confirmation of Biotinylation: The success of the biotinylation can be confirmed using methods such as a HABA assay or a Western blot analysis with a streptavidin-HRP conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

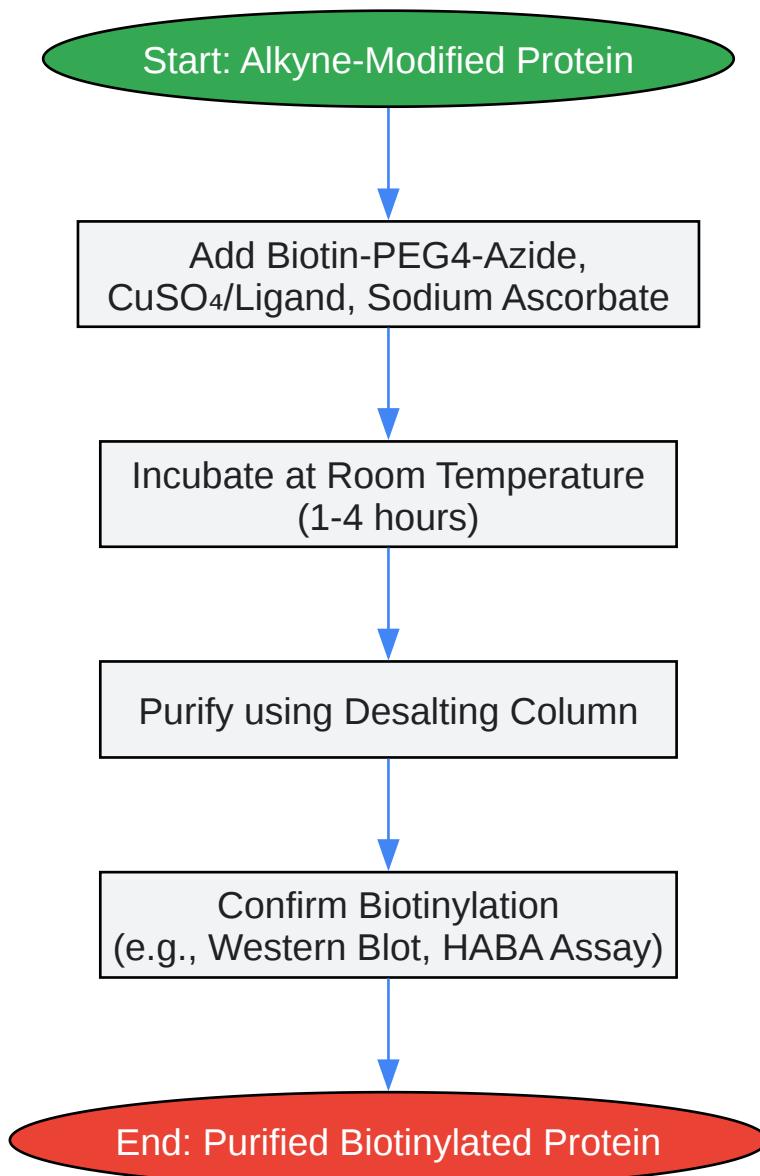
For applications in living cells or *in vivo* where the cytotoxicity of copper is a concern, **Biotin-PEG4-Azide** can be used in copper-free click chemistry. This reaction involves the use of a

strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.


Applications in Proteomics and Drug Discovery

Biotin-PEG4-Azide is an invaluable tool in proteomics for the enrichment and identification of specific proteins. For instance, in Activity-Based Protein Profiling (ABPP), it can be used to attach a biotin handle to enzyme activity probes that have been covalently bound to their targets.

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these contexts, the biotin moiety can serve as a purification tag or for functional characterization of the synthesized constructs.


Visualizing Workflows and Reactions

To further elucidate the practical application of **Biotin-PEG4-Azide**, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Protein Biotinylation.

While **Biotin-PEG4-Azide** is a tool to study various biological processes, it is not directly involved in signaling pathways itself. Therefore, a signaling pathway diagram featuring this molecule would not be appropriate. The provided diagrams focus on its direct application and chemical reactions as requested.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-PEG4-Azide [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to Biotin-PEG4-Azide: Applications and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1379894#biotin-peg4-azide-cas-number-and-supplier-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com